molecular formula C22H30O5 B1237805 (Z)-7-[(1R,2R,3R)-3-hydroxy-2-(3-hydroxy-4-phenylbutyl)-5-oxocyclopentyl]hept-5-enoic acid CAS No. 63814-25-5

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-(3-hydroxy-4-phenylbutyl)-5-oxocyclopentyl]hept-5-enoic acid

Cat. No.: B1237805
CAS No.: 63814-25-5
M. Wt: 374.5 g/mol
InChI Key: UNNWTQCYFXZRNE-REMLESFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13,14-Dihydro-15-keto-prostaglandin E2 is a metabolite of prostaglandin E2, formed through the non-enzymatic dehydration of 13,14-dihydro-15-keto prostaglandin E2. This compound is significant in various biological processes and serves as a biomarker for prostaglandin E2 synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13,14-Dihydro-15-keto-prostaglandin E2 involves the non-enzymatic dehydration of 13,14-dihydro-15-keto prostaglandin E2. This process can be carried out under controlled laboratory conditions, ensuring the stability and purity of the compound .

Industrial Production Methods

Industrial production of 13,14-Dihydro-15-keto-prostaglandin E2 is typically achieved through large-scale chemical synthesis. The process involves the use of advanced chemical reactors and purification systems to ensure high yield and purity. The production is closely monitored to maintain the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

13,14-Dihydro-15-keto-prostaglandin E2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of 13,14-Dihydro-15-keto-prostaglandin E2, which can be used for further research and applications .

Scientific Research Applications

13,14-Dihydro-15-keto-prostaglandin E2 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 13,14-Dihydro-15-keto-prostaglandin E2 involves its interaction with specific molecular targets and pathways. It acts as a biomarker for prostaglandin E2 synthesis and can influence various biological processes through its interaction with specific receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13,14-Dihydro-15-keto-prostaglandin E2 is unique due to its specific role as a biomarker for prostaglandin E2 synthesis and its involvement in various biological processes. Its stability and specific interactions with molecular targets make it a valuable compound for research and industrial applications .

Properties

CAS No.

63814-25-5

Molecular Formula

C22H30O5

Molecular Weight

374.5 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-(3-hydroxy-4-phenylbutyl)-5-oxocyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C22H30O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,17-19,21,23,25H,2,7,10-15H2,(H,26,27)/b6-1-/t17?,18-,19-,21-/m1/s1

InChI Key

UNNWTQCYFXZRNE-REMLESFQSA-N

SMILES

C1C(C(C(C1=O)CC=CCCCC(=O)O)CCC(CC2=CC=CC=C2)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)CCC(CC2=CC=CC=C2)O)O

Canonical SMILES

C1C(C(C(C1=O)CC=CCCCC(=O)O)CCC(CC2=CC=CC=C2)O)O

Synonyms

13,14-DHPHTNPGE2
13,14-dihydro-16-phenyl-omega-tetranor PGE2
13,14-dihydro-16-phenyl-omega-tetranorprostaglandin E2
13,14-dihydro-16-phenyl-omega-tetranorprostaglandin E2, (1R-(1alpha(Z),2beta(R*),3alpha))-isome

Origin of Product

United States

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